2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that features a unique structure combining thiophene, pyrazole, triazole, and pyrimidine rings
Properties
IUPAC Name |
10-(3-methylphenyl)-4-thiophen-2-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6S/c1-11-4-2-5-12(8-11)23-16-13(9-19-23)17-20-15(14-6-3-7-24-14)21-22(17)10-18-16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQLHJRLIJNBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration with Polyphosphoric Acid (PPA)
This method, widely used for thiazolo[3,2-a]pyrimidines, may be adaptable for pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines. For example:
- Precursor Preparation : Synthesis of 2-(thiophen-2-yl)-4-aminopyrazole derivatives via condensation of thiophene-2-carbaldehyde with hydrazine derivatives.
- Cyclization : Refluxing with PPA to eliminate water and form the fused triazole-pyrimidine ring.
Example Protocol (Adapted from) :
- Synthesis of Intermediate : React thiophene-2-carbaldehyde with 4-aminopyrazole in ethanol under reflux.
- Cyclization : Treat the intermediate with PPA at 120–150°C for 2–4 hours.
- Neutralization : Quench with aqueous ammonia and isolate the product via filtration.
Note: While this method is established for thiazolo-pyrimidines, its applicability to pyrazolo systems requires validation.
Dimroth Rearrangement Approaches
Dimroth rearrangements enable isomerization betweentriazolo[4,3-c]pyrimidine and [1,5-c]pyrimidine cores. For instance:
- Isomerization of 7 : Heating pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine derivatives in ethanol with acetic acid induces rearrangement to the [1,5-c]pyrimidine isomer.
Example Reaction (Adapted from) :
- Starting Material : 7-(m-Tolyl)-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine.
- Conditions : Reflux in ethanol with glacial acetic acid for 6–8 hours.
- Workup : Cool, filter, and recrystallize from dioxane.
Introduction of Substituents: Thiophen-2-yl and m-Tolyl Groups
Thiophen-2-yl Substitution at Position 2
The thiophen-2-yl group may be introduced via:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling of a boronic acid derivative with a halogenated pyrazole intermediate.
- Direct Alkylation/Arylation : Reaction of 2-chloropyrazole precursors with thiophen-2-yl lithium or Grignard reagents.
Example Protocol :
m-Tolyl Substitution at Position 7
The m-tolyl group is typically introduced early in the synthesis:
- Nucleophilic Substitution : Reaction of 7-chloropyrazolopyrimidine derivatives with m-toluidine or m-tolyl lithium.
- Condensation Reactions : Friedel-Crafts alkylation of pyrazole precursors with m-tolualdehyde.
Example Protocol :
- Chlorination : Convert 7-hydroxypyrazolopyrimidine to 7-chloro using POCl₃.
- Amination : React with m-toluidine in DMF at 80–100°C for 12 hours.
Optimization of Reaction Conditions
Catalyst Selection
Solvent Effects
Characterization Techniques
Spectroscopic Data
Comparative Analysis of Analogous Compounds
Proposed Synthetic Route for Target Compound
- Step 1 : Synthesize 7-(m-tolyl)-4-chloropyrazole via Friedel-Crafts acylation.
- Step 2 : Condense with thiophen-2-ylamine to form 2-(thiophen-2-yl)-4-aminopyrazole.
- Step 3 : Cyclize using PPA or triethyl orthoformate to form the triazolopyrimidine core.
- Step 4 : Introduce the 7-m-tolyl group via nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance:
- A study demonstrated that derivatives with similar structures inhibit tubulin polymerization in cancer cells, leading to decreased cell proliferation. This mechanism is crucial for the treatment of various cancers as it disrupts the normal mitotic process in rapidly dividing cells .
- The compound has shown activity against multiple cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity against these lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures demonstrated inhibition zones in disk diffusion assays against Staphylococcus aureus and Escherichia coli at concentrations as low as 2 µg/ml .
| Compound | S. aureus | E. coli | B. subtilis | S. typhosa |
|---|---|---|---|---|
| 2-(thiophen-2-yl)-7-(m-tolyl) | + | ++ | + | ++ |
This table illustrates the varying degrees of antimicrobial activity observed with different concentrations.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is notable:
- Compounds similar to 2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been shown to significantly reduce edema in animal models compared to standard anti-inflammatory drugs like indomethacin. The presence of electron-donating groups enhances pharmacological activity by increasing bioavailability and interaction with inflammatory pathways .
Industrial Applications
In addition to its biological significance, this compound has potential applications in materials science:
- Development of New Materials : Its unique electronic properties make it a candidate for use in developing organic semiconductors and photovoltaic devices.
- Chemical Synthesis : It serves as a versatile building block for synthesizing more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that feature thiophene, pyrazole, triazole, or pyrimidine rings. Examples include:
- 2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 2-(furan-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
The uniqueness of 2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties.
Biological Activity
2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound characterized by its unique structure that combines pyrazole, triazole, and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazole Ring : Cyclization of a hydrazine derivative with a diketone or β-keto ester.
- Construction of the Triazole Ring : The pyrazole intermediate undergoes cyclization with an azide or nitrile derivative.
- Pyrimidine Ring Formation : Final condensation with suitable aldehydes or ketones followed by cyclization.
These steps are crucial for achieving the desired biological activity through structural optimization .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These targets include:
- Enzymes : Inhibition of enzyme activity may lead to disrupted metabolic pathways.
- Receptors : Blocking receptor sites can prevent ligand binding, affecting cellular signaling.
- Nucleic Acids : Intercalation with DNA could inhibit replication and transcription processes.
This multifaceted mechanism allows for potential applications in treating various diseases .
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For example:
- A study demonstrated that similar triazole derivatives showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
Antiviral Activity
In addition to antitumor effects, compounds within this class have shown antiviral activity. Structural modifications can enhance their efficacy against viral infections by targeting viral replication mechanisms .
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Studies :
- Antiviral Mechanism :
Comparative Analysis
The following table summarizes the biological activities and IC50 values of selected compounds related to this compound:
| Compound Name | Activity Type | Cell Line | IC50 Value (μM) |
|---|---|---|---|
| 2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo... | Antitumor | MCF-7 | 27.3 |
| Similar Triazole Derivative | Antitumor | HCT-116 | 6.2 |
| Another Pyrazolo Compound | Antiviral | Viral Target 1 | Varies |
Q & A
Q. What methodologies are recommended for optimizing regioselectivity during the alkylation of pyrazolo-triazolo-pyrimidine derivatives?
Regioselectivity in alkylation reactions for this class of compounds is influenced by reaction conditions and base selection. For example:
- Base Choice : Using NaH instead of K₂CO₃ in DMF promotes N7-alkylation over N8-alkylation, achieving a 3:1 ratio of desired regioselectivity .
- Solvent Effects : Anhydrous DMF enhances reaction efficiency by stabilizing intermediates.
- Temperature Control : Reflux conditions (e.g., 70–140°C) favor cyclization and reduce byproduct formation.
Q. How are A₂A adenosine receptor binding affinity and selectivity determined experimentally?
A₂A receptor binding assays typically use:
- Radioligand Displacement : Compete with [³H]ZM-241385 or [³H]SCH-58261 in membrane preparations from transfected HEK-293 cells.
- Fluorescence Polarization : Alexa Fluor-488-labeled antagonists (e.g., SCH-442416) enable real-time binding kinetics .
- Selectivity Profiling : Compare Ki values against A₁, A₂B, and A₃ receptors. For example, SCH-412348 shows >1000-fold selectivity for A₂A over other adenosine receptors (Ki = 0.6 nM vs. A₂A; Ki > 1000 nM for others) .
Advanced Research Questions
Q. How should in vivo efficacy studies for Parkinson’s disease (PD) models be designed using this compound?
- 6-OHDA Lesion Model : Unilateral medial forebrain bundle lesions in rats induce contralateral rotations upon l-Dopa administration. Administer 0.1–1 mg/kg of the compound orally to assess potentiation of l-Dopa-induced rotations .
- Catalepsy Attenuation : Co-administer with haloperidol (1 mg/kg i.p.) and measure latency to movement on a bar test. Effective doses reduce catalepsy duration by >50% .
- Dyskinesia Risk : Repeated dosing (e.g., 1 mg/kg for 14 days) inhibits l-Dopa-induced behavioral sensitization, suggesting reduced dyskinesia risk .
Q. How can data contradictions in antagonist efficacy across studies be resolved?
Discrepancies in efficacy often arise from:
- Pharmacokinetic Variability : Differences in solubility (e.g., SCH-442416 requires 5% DMSO/5% Tween-80 vs. MSX-3 in saline) affect bioavailability .
- Receptor Density : Striatal vs. cortical A₂A receptor expression alters compound activity in locomotor vs. cognitive assays .
- Metabolite Interference : Pro-drugs like MSX-3 convert to active MSX-2 in vivo, complicating direct comparisons with non-prodrug analogs .
Q. Methodological Recommendations :
- Standardize administration routes (e.g., s.c. vs. i.p.).
- Use LC-MS to verify compound stability and metabolite profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
